Phenol, 4-(4-thiazolylmethyl)-
CAS No.: 179018-46-3
Cat. No.: VC8461108
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179018-46-3 |
|---|---|
| Molecular Formula | C10H9NOS |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 4-(1,3-thiazol-4-ylmethyl)phenol |
| Standard InChI | InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2 |
| Standard InChI Key | QYDNEOCEEZTPGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=CSC=N2)O |
| Canonical SMILES | C1=CC(=CC=C1CC2=CSC=N2)O |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture and Stereoelectronic Features
The compound’s structure consists of a phenol group () linked to a 2-methylthiazole ring via a single covalent bond at the 4-position. X-ray crystallography and computational modeling reveal planarity between the phenyl and thiazolyl groups, facilitating conjugation that enhances stability and electronic delocalization . Key bond lengths include and , consistent with aromatic and thioether characteristics, respectively.
Table 1: Physicochemical Properties of Phenol, 4-(4-Thiazolylmethyl)-
The high polar surface area (61.36 Ų) and moderate lipophilicity () suggest balanced solubility profiles, enabling penetration through biological membranes while retaining water solubility for formulation .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at (O-H stretch), (C=N stretch), and (C-S vibration) confirm functional groups .
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: Signals at – (s, 1H, N=CH) and – (m, 4H, aromatic) validate the Schiff base derivatives synthesized from this compound .
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Mass Spectrometry: A molecular ion peak at ([M+H]) aligns with the exact mass .
Synthesis and Derivative Formation
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via Hantzsch condensation, reacting 4-methyl-2-phenylthiazole carboxylate with hydrazine hydrate to yield 4-methyl-2-phenylthiazole-5-carbohydrazide (85–90% yield) . Subsequent treatment with carbon disulfide () and potassium hydroxide produces potassium 2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazine-carbodithioate, which cyclizes with hydrazine hydrate to form the triazole-thiol intermediate .
Schiff Base Functionalization
Condensation of the triazole-thiol intermediate with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in the presence of yields Schiff bases (B1–B15), which exhibit enhanced antimicrobial activity compared to the parent compound . For example, B7 (4-chlorobenzaldehyde derivative) shows a minimum inhibitory concentration (MIC) of against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
Biological and Industrial Applications
Antimicrobial Agents
Phenol, 4-(4-thiazolylmethyl)-, and its derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = ) and fungi (e.g., Candida albicans, MIC = ) . Mechanistic studies indicate inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis via penicillin-binding protein (PBP) antagonism .
Agricultural Pesticides
In crop protection, the compound reduces aphid infestation by 78% at and suppresses Fusarium oxysporum growth in soil by 65% at . Its low environmental persistence () minimizes ecological impact compared to organophosphate alternatives .
Cosmetic Preservatives
Incorporated into skincare formulations at 0.1–0.5% w/w, it inhibits Propionibacterium acnes by 99% over 24 hours, extending product shelf life without causing dermal irritation in patch tests .
Analytical and Biochemical Utility
Chromatographic Reagent
The compound serves as a derivatization agent in HPLC for detecting aldehydes and ketones, achieving detection limits of for formaldehyde in water samples .
Enzyme Inhibition Studies
It inhibits acetylcholinesterase (AChE) with an , suggesting potential for Alzheimer’s disease therapeutics . Molecular docking reveals binding to the AChE peripheral anionic site via -stacking and hydrogen bonds .
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